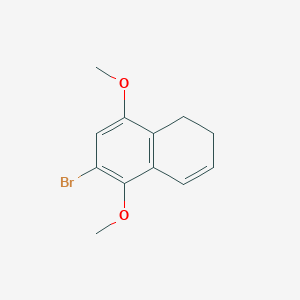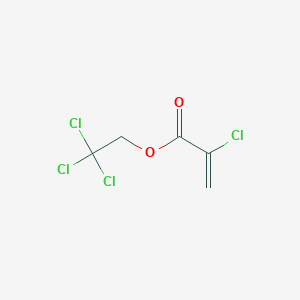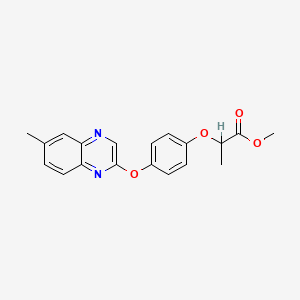
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is derived from p-methoxybenzaldehyde and 1,3-dimethyl-8-xanthinyl hydrazine. It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone typically involves the reaction of p-methoxybenzaldehyde with 1,3-dimethyl-8-xanthinyl hydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone bond. The general reaction scheme is as follows:
[ \text{p-Methoxybenzaldehyde} + \text{1,3-dimethyl-8-xanthinyl hydrazine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone back to the corresponding amine and aldehyde.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may produce amines and aldehydes.
Scientific Research Applications
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
p-Anisaldehyde: Similar structure but lacks the hydrazone group.
4-Methoxybenzaldehyde: Similar to p-anisaldehyde but with different substituents.
Hydrazones: General class of compounds with the R1R2C=NNH2 functional group.
Uniqueness
p-Methoxybenzaldehyde (1,3-dimethyl-8-xanthinyl)hydrazone is unique due to its specific combination of the p-methoxybenzaldehyde and 1,3-dimethyl-8-xanthinyl hydrazine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
| 73664-59-2 | |
Molecular Formula |
C15H16N6O3 |
Molecular Weight |
328.33 g/mol |
IUPAC Name |
8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N6O3/c1-20-12-11(13(22)21(2)15(20)23)17-14(18-12)19-16-8-9-4-6-10(24-3)7-5-9/h4-8H,1-3H3,(H2,17,18,19)/b16-8+ |
InChI Key |
AWBHTWKQOSGFQH-LZYBPNLTSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N/N=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)NN=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(Hexan-3-yl)oxy]hexane](/img/structure/B14448818.png)



